molecular formula C19H16N2O3S B2638245 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide CAS No. 946368-12-3

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide

Cat. No. B2638245
CAS RN: 946368-12-3
M. Wt: 352.41
InChI Key: TUSWPAQHBFMGQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and evaluated for their antimicrobial activities . The structural elucidations of these compounds were performed by IR, 1H-NMR, mass, and elemental analysis .

Scientific Research Applications

Enzyme Inhibition

This compound has shown significant enzyme inhibition effects. It has been found to inhibit urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . For instance, one of the derivatives of this compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .

Potential Pharmaceutical Agents

Compounds carrying thiophene/furan carbocamide moieties, such as this one, could be promising structures in the development of more potent pharmaceutical agents .

Neuroprotective and Antioxidant Activities

Furan and thiophene carboxyamide derivatives, including this compound, have been found to exhibit neuroprotective and antioxidant activities .

Anticancer Properties

Thiophene derivatives have been found to exhibit anticancer properties . This compound, being a thiophene derivative, may also have potential anticancer applications.

Antifungal and Antibacterial Activities

Thiophene derivatives have been found to exhibit antifungal and antibacterial activities . This compound, being a thiophene derivative, may also have potential antifungal and antibacterial applications.

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the advancement of organic field-effect transistors (OFETs) .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSWPAQHBFMGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

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